2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol
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Overview
Description
2-((2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol: is a compound belonging to the class of pyrrolines, which are nitrogen-containing heterocycles. This compound has a molecular formula of C9H17NOS and a molecular weight of 187.30 g/mol . It is characterized by the presence of a pyrroline ring, a propyl group, and a thioethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol can be achieved through various synthetic routes. One common method involves the reaction of pyrroline with acetylating agents such as acetic anhydride . The reaction conditions typically include the use of a solvent like dichloromethane and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the thioethanol moiety, where nucleophiles like halides or amines can replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone: This compound shares the pyrroline ring structure but differs in the functional groups attached.
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a similar ring structure but different substituents.
Uniqueness
2-((2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61309-24-8 |
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Molecular Formula |
C9H17NOS |
Molecular Weight |
187.30 g/mol |
IUPAC Name |
2-[(2-propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C9H17NOS/c1-2-3-8-4-5-9(10-8)12-7-6-11/h8,11H,2-7H2,1H3 |
InChI Key |
IVDSHRPHDKPHGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=N1)SCCO |
Origin of Product |
United States |
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